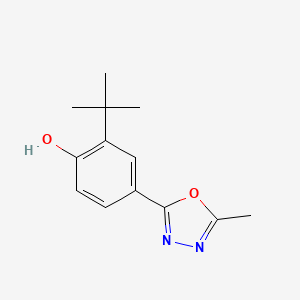
2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol is a synthetic organic compound that features a phenol group substituted with a tert-butyl group and a 5-methyl-1,3,4-oxadiazol-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the phenol ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development due to its unique structural features.
Materials Science: As a building block for polymers or other advanced materials.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butyl)-4-(1,3,4-oxadiazol-2-YL)phenol: Lacks the methyl group on the oxadiazole ring.
2-(Tert-butyl)-4-(5-methyl-1,2,4-oxadiazol-3-YL)phenol: Different position of the oxadiazole ring.
2-(Tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-YL)phenol: Sulfur atom replacing one of the nitrogens in the oxadiazole ring.
Uniqueness
The presence of the tert-butyl group and the specific substitution pattern on the oxadiazole ring can confer unique physical, chemical, and biological properties to 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-15-12(17-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3 |
Clave InChI |
RZDJCEBQPVYUHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



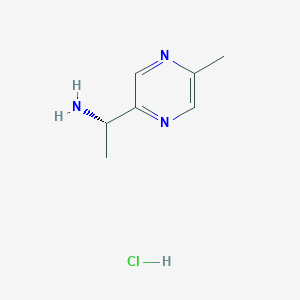
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)

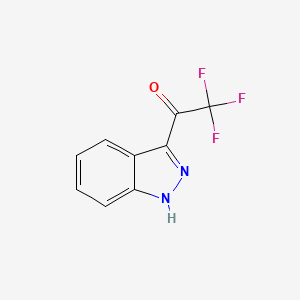
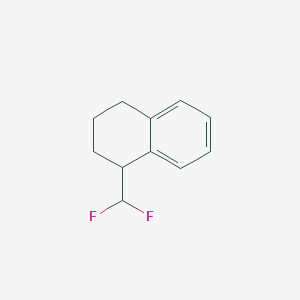
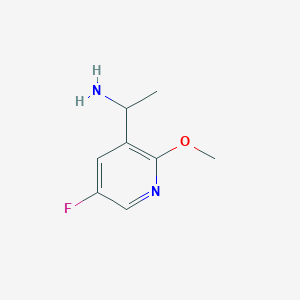
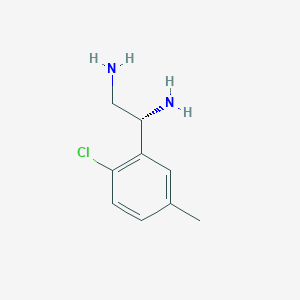
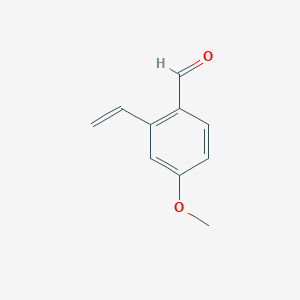
![(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B13034308.png)
![5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine](/img/structure/B13034311.png)
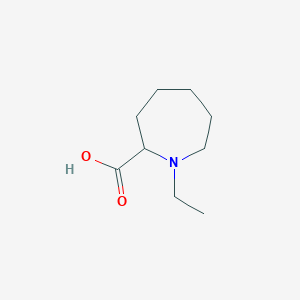
![1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13034317.png)

